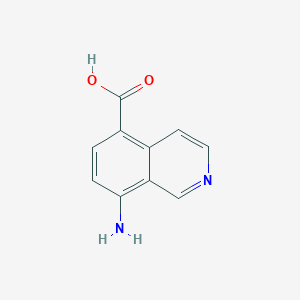
8-Aminoisoquinoline-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Aminoisoquinoline-5-carboxylic acid is a nitrogen-containing heterocyclic compound . It has a molecular weight of 188.19 and is typically in the form of a powder .
Synthesis Analysis
The synthesis of this compound involves the functionalization of positions C2–C7 on the 8-aminoquinoline ring, which involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts or metal-free conditions .Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C10H8N2O2/c11-9-2-1-7 (10 (13)14)6-3-4-12-5-8 (6)9/h1-5H,11H2, (H,13,14) .Chemical Reactions Analysis
This compound, being an analog of pyridine, is a weak base . It protonates to form salts upon treatment with strong acids, such as HCl . It forms adducts with Lewis acids, such as BF3 .Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 188.19 . It is stored at room temperature .科学的研究の応用
1. Application in Drug Design as PARP-1 Inhibitors
8-Aminoisoquinoline derivatives have been explored for their potential as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an important target enzyme in drug design. The study by Lord et al. (2009) demonstrated that quinoline-8-carboxamides, designed with an intramolecular hydrogen bond, showed significant inhibition of human recombinant PARP-1 activity. The most active compound identified was 2-methylquinoline-8-carboxamide, suggesting the effectiveness of these derivatives in therapeutic activities (Lord et al., 2009).
2. Utility in C-H Bond Functionalization
Shabashov and Daugulis (2010) developed a method for palladium-catalyzed β-arylation and alkylation of sp³ and sp² C-H bonds in carboxylic acid derivatives using 8-aminoquinoline auxiliary. This method highlights the significance of 8-aminoquinoline in facilitating selective modifications of complex molecules, which is valuable in synthetic chemistry (Shabashov & Daugulis, 2010).
3. Role in Anti-thrombotic Agents Synthesis
Zhang et al. (2010) researched the use of 3S-tetrahydroisoquinoline-3-carboxylic acids, modified with amino acids, leading to potent anti-thrombotic agents. These derivatives showed significant in vitro anti-platelet aggregation and in vivo anti-thrombotic activity, underscoring the potential of isoquinoline derivatives in cardiovascular therapeutic development (Zhang et al., 2010).
4. Involvement in Synthesis of α-Amino Acids
The study by Kinsinger and Kazmaier (2018) focused on the stereoselective functionalization of N-methylated amino acids and peptides using 8-aminoquinoline directing group. This process was crucial for the synthesis of complex α-amino acids, demonstrating the utility of 8-aminoquinoline in peptide and natural product synthesis (Kinsinger & Kazmaier, 2018).
5. Contribution to Antiparasitic Drug Development
Nanayakkara et al. (2008) investigated the antiparasitic activities and toxicities of 8-aminoquinoline enantiomers, highlighting their significance in developing treatments for diseases like malaria and pneumocystis pneumonia. The study underscored the importance of 8-aminoquinoline compounds in medicinal chemistry, especially for infectious diseases (Nanayakkara et al., 2008).
作用機序
Target of Action
It is known that 8-aminoquinoline, a related compound, is a common nitrogen-containing heterocyclic framework in many natural products, functional materials, and useful drugs . It has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization .
Mode of Action
The mode of action of 8-Aminoisoquinoline-5-carboxylic acid involves the functionalization of positions C2–C7 on the 8-aminoquinoline ring, which involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . Mechanistically, a single electron transfer (SET) pathway is suggested in most cases .
Biochemical Pathways
The functionalization of the 8-aminoquinoline ring suggests that it may influence a variety of biochemical pathways, particularly those involving c–h bond activation/functionalization .
Result of Action
The functionalization of the 8-aminoquinoline ring suggests that it may have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the addition of β-cyclodextrin (β-CDx) on the absorption and emission properties of 5-aminoisoquinoline (a related compound) has been investigated in aqueous media . The formation of a host–guest inclusion complex with 1:1 stoichiometry was revealed by absorption, steady state, and time-resolved emission spectroscopy .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
8-aminoisoquinoline-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-9-2-1-7(10(13)14)6-3-4-12-5-8(6)9/h1-5H,11H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNMFLWKYODNIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC=CC2=C1C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1936191-65-9 |
Source


|
| Record name | 8-aminoisoquinoline-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
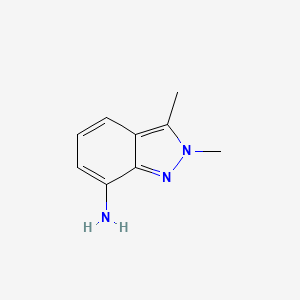
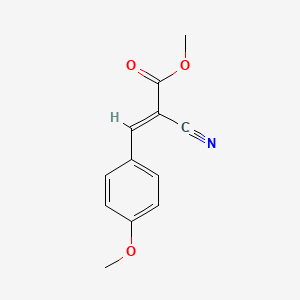


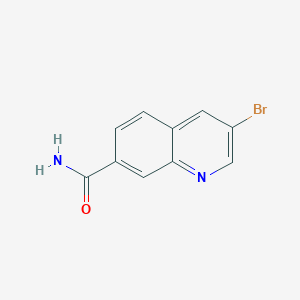
![N-cyclohexyl-2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2835064.png)
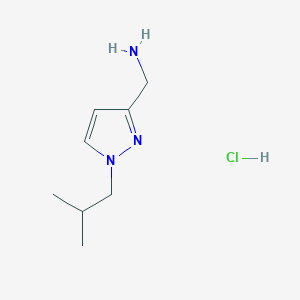
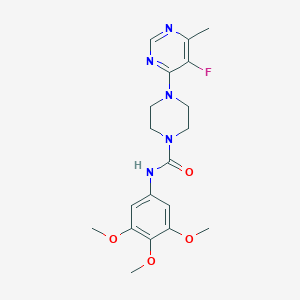
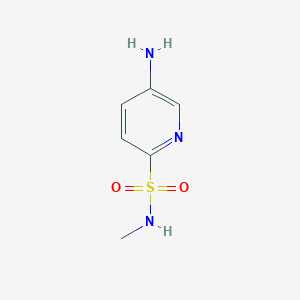
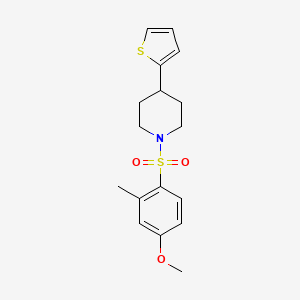
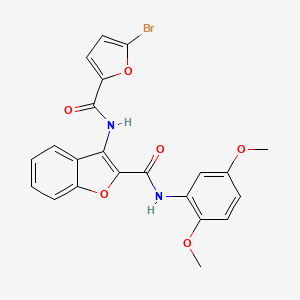
![3-[5-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]-3-oxo-2-(4-oxo-3,4-dihydroquinazolin-2-yl)propanenitrile](/img/structure/B2835075.png)
![2-[4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylphenoxy]acetamide](/img/structure/B2835076.png)
![1-[3-(Oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole](/img/structure/B2835077.png)
